(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid
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Overview
Description
(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including THF, DMF, and dichloromethane.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc protecting group helps to stabilize the molecule and prevent unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-indole-2-boronic acid: Similar structure but without the fluorine atom.
N-Boc-pyrrole-2-boronic acid: Similar protecting group but different heterocyclic core.
1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid: Similar protecting group but different heterocyclic core.
Uniqueness
The presence of the fluorine atom in (1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid imparts unique electronic properties, making it particularly useful in the synthesis of fluorinated organic compounds. This fluorine atom can influence the reactivity and stability of the compound, offering distinct advantages in certain chemical reactions .
Properties
Molecular Formula |
C13H15BFNO4 |
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Molecular Weight |
279.07 g/mol |
IUPAC Name |
[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-9-7-5-4-6-8(9)10(15)11(16)14(18)19/h4-7,18-19H,1-3H3 |
InChI Key |
YZYDUCKMAFLBIO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)F)(O)O |
Origin of Product |
United States |
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